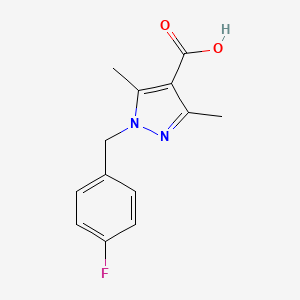1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
CAS No.: 1154898-82-4
Cat. No.: VC4181357
Molecular Formula: C13H13FN2O2
Molecular Weight: 248.257
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1154898-82-4 |
|---|---|
| Molecular Formula | C13H13FN2O2 |
| Molecular Weight | 248.257 |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H13FN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,17,18) |
| Standard InChI Key | HXVGYHOHYUZYEG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid . Its molecular formula is C₁₂H₁₁FN₂O₂, with a molecular weight of 234.23 g/mol . The CAS registry number assigned to this compound is 288251-63-8, while its DSSTox Substance ID is DTXSID50363435 .
Structural Features
The compound features a pyrazole ring substituted with:
-
A 4-fluorobenzyl group at the 1-position, introducing aromaticity and electronegativity.
-
Methyl groups at the 3- and 5-positions, contributing steric bulk and modulating electronic properties.
-
A carboxylic acid group at the 4-position, enabling hydrogen bonding and salt formation .
The SMILES notation (CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(=O)O) and InChI key (NKCDCNWWMFTZPW-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical configuration .
Synthesis and Manufacturing
Halogenation-Hydrolysis Pathway
A patent describing the synthesis of 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbonyl halides provides insights into potential methodologies. The target compound could be synthesized via:
-
Chlorination of a pyrazolecarboxylate ester (e.g., ethyl 1-methyl-3-difluoromethyl-1H-pyrazole-4-carboxylate) using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
-
Hydrolysis of the resultant acid chloride to yield the carboxylic acid derivative.
This route leverages the reactivity of the ester group, which is more amenable to halogenation than the free acid .
Direct Carboxylation
Alternative methods may involve:
-
Cyclocondensation of hydrazines with β-keto esters.
-
Functionalization via electrophilic aromatic substitution or nucleophilic displacement to introduce the fluorobenzyl group.
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Pyrazole derivatives with fluorinated aryl groups generally exhibit moderate thermal stability, though decomposition may occur above 200°C .
-
Acidity: The carboxylic acid group confers a pKa of approximately 3–4, making it soluble in basic aqueous solutions .
Solubility and Partitioning
| Property | Value/Description | Source |
|---|---|---|
| Water Solubility | Low (estimated <1 mg/mL) | Predicted |
| LogP (Octanol-Water) | ~2.3 (moderate lipophilicity) | Calculated |
Challenges and Future Directions
Synthetic Optimization
Current methods for pyrazolecarboxylic acid synthesis face challenges such as:
-
Purification Difficulties arising from polar byproducts.
Expanding Application Horizons
Future research should prioritize:
-
Biological Screening to validate hypothesized antimicrobial or anticancer properties.
-
Derivatization Studies to explore salt or amide forms for enhanced bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume